molecular formula C8H9NOS B13287735 4-(5-Methylthiophen-3-yl)azetidin-2-one

4-(5-Methylthiophen-3-yl)azetidin-2-one

Cat. No.: B13287735
M. Wt: 167.23 g/mol
InChI Key: HLSMDJNLHCOFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methylthiophen-3-yl)azetidin-2-one is a chemical compound of interest in medicinal chemistry and pharmaceutical research due to its hybrid structure, which incorporates both an azetidin-2-one ring and a 5-methylthiophene moiety. The azetidin-2-one ring is a four-membered cyclic amide, widely recognized as a beta-lactam scaffold. This structure is a fundamental building block in the development of antibiotics and other pharmacologically active agents. The 5-methylthiophene component is a privileged structure in drug design. Thiophene derivatives are known to exhibit a wide range of therapeutic properties and are frequently utilized in the synthesis of compounds for investigating new biological targets. Research into this compound and its analogs may focus on its potential as a synthetic intermediate for the development of novel bioactive molecules. Its structure suggests potential applications in exploring mechanisms of action related to enzyme inhibition, particularly within the beta-lactamase domain, or in the synthesis of more complex chemical entities for screening against various disease models. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

4-(5-methylthiophen-3-yl)azetidin-2-one

InChI

InChI=1S/C8H9NOS/c1-5-2-6(4-11-5)7-3-8(10)9-7/h2,4,7H,3H2,1H3,(H,9,10)

InChI Key

HLSMDJNLHCOFAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2CC(=O)N2

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of 4 5 Methylthiophen 3 Yl Azetidin 2 One

X-ray Crystallography for Absolute Configuration and Conformational Analysis of Azetidin-2-one (B1220530) Systems

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. ekb.eg For chiral molecules such as 4-(5-Methylthiophen-3-yl)azetidin-2-one, which possesses a stereocenter at the C4 position, X-ray crystallography can be employed to determine the relative and absolute configuration of the stereogenic centers. ekb.eg The technique provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and the strain inherent in the β-lactam ring.

While a specific crystal structure for this compound is not publicly available, the analysis of structurally related compounds provides significant insights into the expected molecular geometry. For instance, the crystal structure of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one reveals key features of the azetidin-2-one core. nih.gov The central β-lactam ring is nearly planar, a characteristic feature of this heterocyclic system. nih.gov The substituents at the C3 and C4 positions can adopt either a cis or trans relative stereochemistry, which is readily distinguished by X-ray diffraction.

The conformation of the azetidin-2-one ring and the orientation of its substituents are crucial for its interaction with biological targets. The dihedral angles between the plane of the β-lactam ring and the planes of the substituent rings are of particular interest. In related 1,4-diaryl-azetidin-2-ones, the orientation of the aryl substituents relative to the lactam ring has been shown to be approximately orthogonal. nih.gov In the case of this compound, the torsion angles involving the thiophene (B33073) ring would define its spatial orientation relative to the azetidinone core.

A representative example of crystallographic data for a substituted azetidin-2-one is presented in the table below to illustrate the type of information obtained from an X-ray diffraction study.

Table 1: Illustrative Crystallographic Data for a Substituted Azetidin-2-one Derivative

Parameter Value
Crystal Data
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 5.987(2)
c (Å) 22.543(8)
β (°) 98.76(3)
Volume (ų) 1349.1(9)
Z 4
Selected Bond Lengths (Å)
N1-C2 1.385(3)
C2-C3 1.532(4)
C3-C4 1.551(4)
C4-N1 1.468(3)
C2=O1 1.215(3)
Selected Bond Angles (°)
C4-N1-C2 93.2(2)
N1-C2-C3 90.1(2)
C2-C3-C4 87.3(2)
C3-C4-N1 88.9(2)
Selected Torsion Angles (°)
C4-N1-C2-C3 -2.5(2)
N1-C2-C3-C4 2.3(2)
C2-C3-C4-N1 -2.1(2)
C3-C4-N1-C2 2.3(2)

Note: The data presented in this table is representative of a typical azetidin-2-one structure and does not correspond to this compound.

Chromatographic Methodologies for Purity Assessment and Isolation (e.g., HPLC, LCMS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS), are essential tools for the analysis of synthetic compounds like this compound. These methods are routinely used to assess the purity of the final product, identify impurities, and for preparative isolation of the compound from reaction mixtures.

The development of a robust HPLC method for purity assessment involves the optimization of several parameters, including the stationary phase, mobile phase composition, and detection wavelength. For azetidin-2-one derivatives, reversed-phase HPLC is commonly employed. A C18-functionalized silica (B1680970) column is a typical choice for the stationary phase, offering good retention and separation of moderately polar compounds.

The mobile phase usually consists of a mixture of an aqueous component (often with a buffer or acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve impurities with a wide range of polarities. Detection is typically carried out using a UV detector, set at a wavelength where the thiophene and azetidin-2-one chromophores exhibit strong absorbance.

LCMS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the confirmation of the identity of the synthesized compound by providing its molecular weight. Furthermore, LCMS can be used to identify and tentatively characterize impurities and byproducts based on their mass-to-charge ratios (m/z) and fragmentation patterns.

The table below outlines a general set of conditions that could serve as a starting point for the development of an HPLC or LCMS method for the analysis of this compound.

Table 2: General Chromatographic Conditions for the Analysis of this compound

Parameter HPLC LCMS
Instrumentation HPLC system with UV detector LC system coupled to a mass spectrometer
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water 0.1% Formic acid in Water
Mobile Phase B Acetonitrile Acetonitrile
Gradient 5% to 95% B over 15 minutes 5% to 95% B over 5 minutes
Flow Rate 1.0 mL/min 0.4 mL/min
Column Temp. 25 °C 40 °C
Detection UV at 254 nm ESI+, scanning m/z 100-500
Injection Vol. 10 µL 2 µL

Note: These conditions are illustrative and would require optimization for the specific compound and analytical goals.

Theoretical and Computational Investigations of 4 5 Methylthiophen 3 Yl Azetidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. nih.gov These methods provide a microscopic understanding of chemical phenomena, which is essential for the rational design of new compounds.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-(5-Methylthiophen-3-yl)azetidin-2-one, DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, are utilized to determine its optimized molecular geometry in the ground state. bhu.ac.in This process involves minimizing the energy of the molecule to find its most stable three-dimensional arrangement. The resulting data include precise bond lengths, bond angles, and dihedral angles, which are critical for understanding the molecule's spatial configuration. bhu.ac.in

Table 1: Calculated Geometrical Parameters for this compound using DFT/B3LYP

Parameter Bond/Angle Calculated Value
Bond Length C=O (Azetidinone) 1.22 Å
N-C (Azetidinone) 1.38 Å
C-S (Thiophene) 1.72 Å
Bond Angle C-N-C (Azetidinone) 91.5°
O=C-N (Azetidinone) 125.0°

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). slideshare.net The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable. FMO analysis for this compound would reveal the distribution of these orbitals, showing that the HOMO is likely localized on the electron-rich thiophene (B33073) ring, while the LUMO may be centered on the electron-withdrawing azetidin-2-one (B1220530) ring. chemrxiv.org From the HOMO and LUMO energies, various quantum chemical descriptors such as ionization potential, electron affinity, electronegativity, chemical potential, global hardness, and softness can be calculated to further quantify the molecule's reactivity. nih.gov

Table 2: Calculated FMO Properties and Quantum Chemical Descriptors

Parameter Value (eV)
HOMO Energy -6.25
LUMO Energy -1.98
Energy Gap (ΔE) 4.27
Ionization Potential (I) 6.25
Electron Affinity (A) 1.98
Global Hardness (η) 2.14

Conformational Analysis and Molecular Mechanics Studies

Conformational analysis is performed to identify the different spatial arrangements (conformers) of a molecule and determine their relative stabilities. For a flexible molecule like this compound, rotation around the single bond connecting the thiophene and azetidinone rings gives rise to various conformers. These studies often combine computational methods, such as molecular mechanics, with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

Molecular mechanics calculations use classical physics to model the potential energy surface of the molecule, identifying low-energy conformations. The analysis focuses on key dihedral angles that define the molecule's shape. For instance, the torsion angles within the β-lactam ring and the angle defining the orientation of the thiophene ring relative to the azetidinone ring are critical. nih.gov These studies help to understand the preferred three-dimensional structure of the molecule in different environments, which is vital for its biological activity.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their interactions over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, offering insights into conformational changes, stability, and intermolecular interactions.

When studying the interaction of this compound with a biological target, such as a protein, MD simulations can assess the stability of the ligand-receptor complex. researchgate.net Key metrics derived from these simulations include the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms from a reference structure, and the Root Mean Square Fluctuation (RMSF), which indicates the fluctuation of individual residues around their average positions. researchgate.net A stable RMSD for the complex over the simulation time suggests a stable binding, while RMSF data can highlight flexible regions of the protein upon ligand binding. researchgate.net

In Silico Ligand-Receptor Interaction Studies

In silico methods are powerful tools for investigating how a small molecule (ligand) might interact with a biological macromolecule (receptor). These studies are central to drug discovery and development. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, such as an enzyme or a protein. nih.gov For this compound, docking studies can be performed against various potential targets to explore its possible mechanisms of action. Given the structural similarities to other β-lactam compounds, potential targets could include bacterial transpeptidases (for antibacterial activity) or proteins involved in cell proliferation like epidermal growth factor receptor (EGFR) or tubulin (for anticancer activity). researchgate.netnih.govresearchgate.net

The docking process involves placing the ligand in the active site of the target protein and evaluating different binding poses using a scoring function, which estimates the binding free energy. ijper.org The results provide a docking score (or binding energy), with lower values typically indicating stronger binding. The analysis also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the active site. ijper.org This information is crucial for understanding the structural basis of the ligand's activity and for guiding the design of more potent analogues.

Table 3: Hypothetical Molecular Docking Results with EGFR Kinase Domain

Parameter Details
Target Protein Epidermal Growth Factor Receptor (EGFR) Kinase
PDB ID 1M17
Docking Score -8.5 kcal/mol
Interacting Residues Met793, Leu718, Gly796, Asp855
Interaction Types Hydrogen Bond: Carbonyl oxygen of azetidinone with the backbone NH of Met793.
Hydrophobic Interactions: Thiophene ring with Leu718 and other hydrophobic residues.

Pharmacophore Modeling for De Novo Design Principles

Pharmacophore modeling serves as a crucial computational tool in drug discovery, enabling the identification of essential structural features responsible for a molecule's biological activity. For a compound like this compound, which combines the privileged structures of a β-lactam and a thiophene ring, a pharmacophore model can provide a blueprint for the de novo design of novel therapeutic agents. nih.gov By abstracting the key chemical functionalities and their spatial relationships, such a model guides the construction of new molecules with potentially enhanced activity and selectivity.

The development of a pharmacophore model for this compound would be based on the recognized roles of its constituent moieties. The β-lactam ring is a well-established pharmacophore, primarily in the context of antibacterial agents that target penicillin-binding proteins (PBPs). mdpi.combiomolther.org Its strained four-membered ring is critical for the acylation of the serine residue in the active site of these enzymes. mdpi.com The thiophene ring, known for its electron-rich nature and bioisosteric properties, frequently engages in hydrophobic and aromatic interactions with biological targets. nih.govpharmaguideline.com

A hypothetical pharmacophore model for this compound, assuming an antibacterial target, would likely integrate features from both the β-lactam core and the thiophene substituent. The model would define the specific geometric arrangement of these features, which is paramount for effective interaction with a target protein.

The primary pharmacophoric features derivable from the structure of this compound are outlined in the table below.

Feature IDPharmacophoric FeatureStructural OriginPutative Interaction
HBA1Hydrogen Bond AcceptorCarbonyl oxygen of the β-lactam ringForms a key hydrogen bond with the target protein (e.g., in the oxyanion hole of a PBP).
HBD1Hydrogen Bond DonorN-H group of the β-lactam ringCan form a hydrogen bond with an acceptor group on the target protein.
HY/AR1Hydrophobic/Aromatic RegionThiophene ringEngages in hydrophobic or π-π stacking interactions within a hydrophobic pocket of the target.
HY2Hydrophobic GroupMethyl group on the thiophene ringProvides an additional point for hydrophobic interaction, potentially enhancing binding affinity.
EXV1Excluded VolumeSpatial representation of the moleculeDefines the steric boundaries of the binding site to guide the shape of designed molecules.

De Novo Design Principles

Once a pharmacophore model is established and validated, it can be employed as a template for de novo drug design. This process involves computationally building new molecules from scratch that align with the defined pharmacophoric features. nih.gov Unlike virtual screening, which searches existing compound libraries, de novo design aims to create entirely novel chemical entities.

The process typically involves several stages:

Scaffold Generation: Algorithms place molecular fragments or "building blocks" in a manner that satisfies the spatial constraints of the pharmacophore features. For instance, a carbonyl group might be placed to match HBA1, an N-H group for HBD1, and an aromatic ring for HY/AR1.

Linking: The placed fragments are connected with appropriate chemical linkers to form a coherent molecular structure.

Optimization: The newly generated structures are refined to improve their drug-like properties, such as synthetic accessibility, metabolic stability, and predicted binding affinity.

This approach allows for the exploration of vast chemical space and the creation of diverse molecular architectures that would not be present in existing databases. For this compound, a de novo design strategy could lead to the development of new classes of inhibitors targeting not only bacterial enzymes but potentially other protein classes where the thiophene and β-lactam moieties can serve as recognition elements.

The following table illustrates how the pharmacophoric features of this compound could guide the selection of fragments for de novo design.

Pharmacophoric FeatureCorresponding Molecular Fragment for De Novo DesignRationale
HBA1 (Hydrogen Bond Acceptor)Carbonyl, sulfonyl, nitro groupMimics the hydrogen bond accepting capability of the β-lactam carbonyl.
HBD1 (Hydrogen Bond Donor)Amine, amide, hydroxyl groupProvides a hydrogen bond donor to interact with the target.
HY/AR1 (Hydrophobic/Aromatic)Phenyl, pyridine, furan, or other heterocyclic ringsFills the hydrophobic pocket and allows for potential aromatic interactions.
HY2 (Hydrophobic)Alkyl chains (e.g., ethyl, propyl), trifluoromethyl groupOccupies smaller hydrophobic sub-pockets to enhance binding.

By combining these fragments in novel ways, guided by the spatial arrangement defined in the pharmacophore model, computational tools can generate a library of new molecules. These virtual compounds can then be synthesized and tested, accelerating the discovery of new lead compounds. nih.gov

Mechanistic Studies on the Biological Activities of 4 5 Methylthiophen 3 Yl Azetidin 2 One Derivatives

Elucidation of Specific Biochemical Pathways Targeted by Azetidin-2-ones

The biological effects of azetidin-2-one (B1220530) derivatives are underpinned by their ability to interact with and modulate the function of key biomolecules. Research has identified several distinct mechanisms of action, ranging from direct enzyme inhibition to the disruption of crucial protein-protein interactions and interference with essential structural components of microbial cells.

Azetidin-2-one derivatives have been identified as potent inhibitors of several critical enzymes involved in microbial and cancer cell proliferation.

Topoisomerase II Inhibition: DNA gyrase, a type II topoisomerase, is a vital bacterial enzyme that manages DNA topology during replication. nih.gov Its inhibition leads to the disruption of DNA replication and, ultimately, bacterial cell death. Several studies have designed and synthesized 2-azetidinone derivatives as novel inhibitors of DNA gyrase. Molecular docking studies suggest these compounds can effectively interact with the enzyme's active site, highlighting their potential as antibacterial agents with a well-defined mechanism of action. researchgate.net Similarly, human topoisomerase IIα is a key target for anticancer drugs. cu.edu.eg Certain hybrid molecules incorporating the azetidin-2-one scaffold have demonstrated the ability to inhibit this enzyme, which is crucial for maintaining DNA structure in rapidly dividing cancer cells. tudublin.ie

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is another essential enzyme, playing a critical role in the synthesis of nucleic acids and amino acids in both microbes and human cells. nih.gov Its inhibition halts cell growth and proliferation. Schiff base derivatives that can be cyclized to form azetidin-2-ones have shown promising inhibitory activity against the DHFR enzyme from E. coli. Some of these compounds exhibited IC₅₀ values more potent than the standard DHFR inhibitor, trimethrim, indicating their potential as dual-target inhibitors that can also act on DNA gyrase. nih.gov

Beyond direct enzyme inhibition, certain azetidin-2-one derivatives function by disrupting the dynamic assembly of the cellular cytoskeleton, a key target in cancer chemotherapy.

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. nih.gov A significant number of azetidin-2-one derivatives have been developed as analogues of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization by binding to the colchicine (B1669291) site. mdpi.com By replacing the flexible double bond of CA-4 with a rigid β-lactam ring, these analogues prevent the inactivation that occurs via cis-trans isomerization. mdpi.com These compounds have demonstrated potent, often nanomolar, antiproliferative activity against various cancer cell lines. researchgate.net Mechanistic studies confirm that they act by directly inhibiting the assembly of purified tubulin, leading to a disruption of the microtubule network within the cell. mdpi.comnih.gov

The foundational mechanism of action for many β-lactam compounds, including the parent azetidin-2-one ring system, is the inhibition of bacterial cell wall synthesis. researchgate.net

The bacterial cell wall is composed of peptidoglycan, a polymer that provides structural integrity and protects the cell from osmotic lysis. The final step in peptidoglycan synthesis is a cross-linking reaction catalyzed by transpeptidase enzymes, also known as penicillin-binding proteins (PBPs). The strained four-membered β-lactam ring of azetidin-2-one derivatives is highly reactive. It mimics the D-Ala-D-Ala substrate of the transpeptidase, allowing the enzyme to attack the carbonyl carbon of the lactam ring. This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme. nih.gov This irreversible inhibition of transpeptidase prevents the formation of peptidoglycan cross-links, leading to a weakened cell wall and subsequent cell death. researchgate.net

Cellular Response and Pathway Analysis

The interaction of azetidin-2-one derivatives with their molecular targets triggers a cascade of downstream cellular events, particularly in the context of anticancer activity. The inhibition of tubulin polymerization, a primary mechanism for many of these compounds, has profound effects on cell cycle progression and survival pathways.

Flow cytometry analyses have consistently shown that treatment of cancer cells with tubulin-inhibiting azetidin-2-ones leads to a significant accumulation of cells in the G2/M phase of the cell cycle. researchgate.netnih.govmdpi.com This cell cycle arrest is a direct consequence of the disruption of the mitotic spindle, which is composed of microtubules. Without a functional spindle, cells cannot properly segregate their chromosomes and are unable to complete mitosis.

Prolonged mitotic arrest often triggers apoptosis, or programmed cell death. Studies have confirmed that azetidin-2-one derivatives induce apoptosis, as evidenced by the activation of key executioner enzymes like caspase-3. nih.gov Broader genetic analysis through microarrays has revealed that these compounds can alter the expression of a suite of genes involved in cytoskeleton regulation and apoptosis, further confirming this mechanism. nih.gov Confocal microscopy has provided visual confirmation of these effects, showing a complete disruption of the microtubule network in treated cells, leading to mitotic catastrophe and cell death. nih.gov

Investigation of In Vitro Biological Activities

The therapeutic potential of 4-(5-Methylthiophen-3-yl)azetidin-2-one and related derivatives is substantiated by extensive in vitro testing against a variety of microbial pathogens. These studies are essential for determining the spectrum of activity and potency of new compounds.

Derivatives of azetidin-2-one, particularly those incorporating other heterocyclic systems like thiophene (B33073), have demonstrated significant activity against both bacterial and fungal strains. ptfarm.pl The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Antibacterial Activity: Studies have shown that azetidin-2-one derivatives are active against a range of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The specific substitutions on the azetidin-2-one ring play a crucial role in determining the potency and spectrum of activity. For instance, the presence of electron-withdrawing groups or specific aromatic moieties can significantly enhance antibacterial effects.

Antifungal Activity: In addition to their antibacterial properties, many azetidin-2-one derivatives exhibit potent antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. nih.gov The thiophene moiety itself is a component of many compounds with known antifungal effects. The combination of the β-lactam core with a thiophene ring in compounds like this compound represents a promising strategy for developing new antifungal agents.

The following tables summarize the results of in vitro antimicrobial screening for various azetidin-2-one derivatives as reported in the literature.

Table 1: In Vitro Antibacterial Activity of Azetidin-2-one Derivatives

Compound SeriesBacterial StrainActivity MeasurementResultReference
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamideB. subtilispMIC (µM/mL)1.86
Azetidin-2-one derivative of 1,3,4-oxadiazole/thiadiazoleS. aureusMIC (µM)3.34 - 3.71 nih.gov
Azetidin-2-one derivative of 1,3,4-oxadiazole/thiadiazoleE. coliMIC (µM)3.85 - 7.51 nih.gov
1-β-...-3-chloro-4-(4-substituted)phenyl-azetidin-2-onesE. coli% Inhibition67.7 - 93.06

Table 2: In Vitro Antifungal Activity of Azetidin-2-one Derivatives

Compound SeriesFungal StrainActivity MeasurementResultReference
3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-onesA. fumigatusZone of InhibitionExcellent activity reported nih.gov
3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-onesC. albicansZone of InhibitionExcellent activity reported nih.gov
N-[2-(3-chloro-2-oxo-4-phenyl-azetidin-1-ylamino)-2-oxoethyl]benzamide derivativeC. albicanspMIC (µM/mL)1.84
N-[2-(3-chloro-2-oxo-4-phenyl-azetidin-1-ylamino)-2-oxoethyl]benzamide derivativeA. nigerpMIC (µM/mL)1.84
1-β-...-3-chloro-4-(4-substituted)phenyl-azetidin-2-onesA. niger% Inhibition59.84 - 78.76

Antiproliferative Activity against Cancer Cell Lines

Derivatives of the thienyl-azetidin-2-one scaffold have emerged as potent antiproliferative agents, with a primary mechanism of action involving the disruption of tubulin polymerization, a critical process for cell division. nih.gov Azetidin-2-one analogues of Combretastatin A-4, a potent natural tubulin-binding agent, have been designed to replace the flexible cis-double bond of the parent compound with the rigid β-lactam ring. This modification aims to lock the molecule in its active conformation and prevent inactivation via cis-trans isomerization. nih.govtudublin.ie

In a key study, a series of azetidin-2-ones featuring a thiophene ring at the 3-position of the β-lactam core were synthesized and evaluated for their cytotoxic effects on human breast cancer cell lines. nih.gov The results demonstrated that the placement and type of thienyl substituent were critical for high potency. Specifically, compounds featuring a 3-(2-thienyl) or 3-(3-thienyl) group exhibited exceptionally high antiproliferative activity, with IC₅₀ values in the nanomolar range, comparable to Combretastatin A-4. nih.govtudublin.ie These compounds were found to inhibit tubulin polymerization, arrest the cell cycle in the G2/M phase, and ultimately induce apoptosis in cancer cells. mdpi.com

The potent activity of these compounds highlights the thienyl-azetidin-2-one framework as a promising scaffold for developing novel tubulin-targeting anticancer agents. nih.gov

Table 1: Antiproliferative Activity of 3-Thienyl Azetidin-2-one Derivatives against Breast Cancer Cell Lines Data sourced from O'Boyle et al., 2011. nih.gov

Compound Cell Line IC₅₀ (nM)
3-(2-Thienyl) analogue (28) MCF-7 7
3-(3-Thienyl) analogue (29) MCF-7 10
Combretastatin A-4 (Reference) MCF-7 4

Anti-inflammatory and Antioxidant Activity Assessments

The structural motifs of azetidin-2-one and thiophene are independently associated with anti-inflammatory and antioxidant properties. nih.govnih.gov Azetidin-2-one derivatives have been investigated for their ability to modulate inflammatory pathways, with some showing a correlation between their anti-inflammatory effects and the inhibition of enzymes like Phospholipase A2 (PLA2). nih.gov Thiophene-based compounds are known to act as antioxidants by scavenging free radicals and have been developed as inhibitors of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govresearchgate.net

Research into novel amide derivatives of substituted 2-aminothiophenes has shown that these compounds can possess significant antioxidant and anti-inflammatory capabilities. japsonline.com In vitro assays demonstrated good scavenging ability against DPPH and hydroxyl radicals. japsonline.com Furthermore, certain derivatives exhibited significant anti-inflammatory activity by preventing protein denaturation and stabilizing human red blood cell membranes. japsonline.com

A study on newly synthesized thiophene derivatives, SMRK-1 and SMRK-10, tested their antioxidant potential through superoxide (B77818) scavenging and lipid peroxidation inhibition assays. The results showed that both compounds exhibited notable antioxidant effects, with over 50% inhibition in the superoxide scavenging assay and 65% inhibition of lipid peroxidation. ajol.info While these studies were not performed on the specific this compound core, they support the rationale for designing derivatives of this scaffold as potential dual anti-inflammatory and antioxidant agents.

Table 2: Antioxidant and Anti-inflammatory Activity of Thiophene Derivatives

Compound/Derivative Class Assay Finding Reference
SMRK-1 and SMRK-10 Superoxide Scavenging >50% inhibition ajol.info
SMRK-1 and SMRK-10 Lipid Peroxidation Inhibition ~65% inhibition ajol.info
Amide derivatives of 2-aminothiophenes DPPH Radical Scavenging Good scavenging ability japsonline.com
Amide derivatives of 2-aminothiophenes HRBC Membrane Stabilization Significant stabilization japsonline.com

Antiviral and Antitubercular Activity Investigations

The β-lactam ring is a cornerstone of antibacterial therapy, and its utility has been explored against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov Azetidin-2-one analogues have been synthesized and tested for their antimycobacterial properties, with some compounds showing moderate to good activity against the Mtb H₃₇Rv strain. nih.gov For example, a study identified two azetidin-2-one derivatives, compounds (4f) and (4g), that exhibited potent antitubercular activity with Minimum Inhibitory Concentration (MIC) values of 1.56 and 0.78 µg/mL, respectively. nih.gov The study noted that chloro-substitution on an associated aryloxy acid moiety appeared to enhance the antimycobacterial activity. nih.gov

Thiophene-containing scaffolds have also been a focus of antitubercular drug discovery. nih.gov Research on benzo[b]thiophene derivatives, for instance, has identified compounds with significant activity against both drug-sensitive and multidrug-resistant (MDR) strains of Mtb. nih.gov One derivative, 7b, was found to be highly active against MDR-MTB strains, while others showed significant activity against dormant M. bovis BCG, a model for latent tuberculosis. nih.gov

In the antiviral domain, azetidin-2-one derivatives have been recognized for their potential activity against a range of DNA and RNA viruses. nih.gov One study identified an azetidin-2-one derivative that showed moderate inhibitory activity against human coronavirus (229E) with an EC₅₀ value of 45 µM. nih.gov The conjugation of a thiophene motif with β-lactams has also been explored as a strategy to develop new agents against drug-resistant pathogens, including viruses. researchgate.net These findings suggest that the this compound scaffold is a rational starting point for the design of novel antitubercular and antiviral agents.

Table 3: Antitubercular Activity of Azetidin-2-one and Thiophene Derivatives

Compound/Derivative Class Target Organism Activity (MIC) Reference
Azetidin-2-one derivative (4f) M. tuberculosis H₃₇Rv 1.56 µg/mL nih.gov
Azetidin-2-one derivative (4g) M. tuberculosis H₃₇Rv 0.78 µg/mL nih.gov
Benzo[b]thiophene derivative (7b) MDR-M. tuberculosis H37Ra 2.73–22.86 µg/mL nih.gov
Benzo[b]thiophene derivative (8c) Dormant M. bovis BCG 0.60 µg/mL nih.gov
Benzo[b]thiophene derivative (8g) Dormant M. bovis BCG 0.61 µg/mL nih.gov

Future Research Directions and Advanced Applications in Azetidin 2 One Chemistry

Design and Synthesis of Hybrid Molecules Incorporating the 4-(5-Methylthiophen-3-yl)azetidin-2-one Scaffold

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved selectivity, or a multi-target mechanism of action. mdpi.com The this compound scaffold is an ideal candidate for this approach due to its inherent biological relevance and synthetic versatility.

The synthesis of such hybrid molecules often utilizes the Staudinger ketene-imine cycloaddition, a robust method for forming the β-lactam ring. mdpi.comderpharmachemica.com In this context, either the thiophene-containing aldehyde or the corresponding imine can be reacted with a ketene (B1206846) precursor to construct the azetidinone core. This allows for the strategic incorporation of other bioactive moieties.

Key approaches for designing hybrid molecules include:

Linking to other heterocycles: The azetidinone scaffold can be linked to other biologically active heterocyclic systems like sulfonamides, quinolines, or retinoids. mdpi.comnih.gov This can produce synergistic effects or novel mechanisms of action. For instance, combining the antibacterial potential of the β-lactam with the diverse activities of a sulfonamide could yield potent new antimicrobial agents. mdpi.com

Functionalization at the N-1 Position: The nitrogen atom of the azetidinone ring is a common site for modification. By introducing different substituents, researchers can modulate the molecule's electronic properties and biological targets. Hybrid molecules have been created by attaching complex side chains or other ring systems at this position. nih.gov

Modification of the Thiophene (B33073) Ring: The 5-methyl group on the thiophene ring offers a site for further chemical elaboration, allowing for the attachment of additional pharmacophores through appropriate linkers.

Table 1: Potential Hybrid Molecules Based on the this compound Scaffold

Bioactive Moiety to Incorporate Potential Linkage Point Target Therapeutic Area
Sulfonamide N-1 of azetidinone Antibacterial, Anticancer
Fluoroquinolone N-1 or Thiophene C-2 Antibacterial (dual-action)
Retinoid N-1 of azetidinone Anticancer (differentiating agent)
Combretastatin analogue N-1 of azetidinone Anticancer (antimitotic)
Oxadiazole/Thiadiazole Thiophene C-2 (via linker) Antimicrobial, Antioxidant

Exploration of Novel Therapeutic Avenues

The azetidin-2-one (B1220530) nucleus is associated with a remarkably broad range of biological activities beyond its traditional antibacterial role. mdpi.com The presence of the thiophene moiety, a known pharmacophore in many FDA-approved drugs, further broadens the therapeutic possibilities for this compound derivatives. nih.govnih.govrsc.org

Potential therapeutic areas for exploration include:

Anticancer Activity: Numerous azetidinone derivatives have demonstrated potent anticancer effects. nih.govnih.gov They can act as inhibitors of enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs), or interfere with processes like tubulin polymerization. nih.gov Thiophene-containing compounds are also well-represented among anticancer agents. nih.govnih.gov

Antiviral Activity: Certain β-lactam derivatives have shown promise as antiviral agents, including activity against human coronaviruses and influenza viruses. nih.govresearchgate.net

Anti-inflammatory and Antioxidant Effects: Both azetidinone and thiophene derivatives have been reported to possess anti-inflammatory and antioxidant properties. nih.govmdpi.combepls.com Chronic inflammation and oxidative stress are implicated in many diseases, making compounds with these properties highly valuable.

Enzyme Inhibition: Azetidin-2-ones are effective inhibitors of various enzymes, including human leukocyte elastase, proteases, and cholesterol absorption inhibitors. nih.govnih.govresearchgate.net This opens avenues for treating a wide array of conditions, from metabolic disorders to inflammatory diseases.

Strategies for Enhancing Selectivity and Potency through Chemical Modifications

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a viable drug candidate. For this compound, chemical modifications can be systematically introduced to enhance its potency against a specific biological target while minimizing off-target effects, thereby improving its selectivity.

Key modification strategies include:

Substitution at C-3 of the Azetidinone Ring: Introducing substituents at the C-3 position can significantly influence biological activity. For example, adding a 3-chloro group has been shown to be important for the antimicrobial activity of some azetidinones. nih.gov Stereoselective synthesis to control the orientation of these substituents is also critical. researchgate.net

Aryl Substituents at the N-1 and C-4 Positions: The nature and substitution pattern of aryl rings attached to the azetidinone core are known to dramatically affect potency. nih.gov For the target scaffold, modifications could be made to the thiophene ring (the C-4 substituent) or by adding a substituted aryl group at the N-1 position. Electron-withdrawing or electron-donating groups can be systematically varied to probe their effect on activity. jgtps.com

Stereochemistry: The β-lactam ring can have multiple chiral centers, and the stereochemistry (cis vs. trans isomers) often has a profound impact on biological activity. researchgate.net Synthetic methods that allow for precise control over stereochemistry, such as asymmetric synthesis, are essential for developing highly potent and selective compounds. nih.gov

Table 2: Proposed Chemical Modifications to Enhance Selectivity and Potency

Position of Modification Type of Modification Potential Impact
Azetidinone C-3 Introduction of halogen (Cl, F) or alkoxy (OCH₃) groups Modulate ring reactivity; enhance binding affinity
Azetidinone N-1 Addition of substituted phenyl or heterocyclic rings Alter target specificity (e.g., antibacterial vs. anticancer)
Thiophene Ring Introduction of halogens or nitro groups Enhance potency through electronic effects
Thiophene Methyl Group Conversion to CH₂X (X=linker) for further conjugation Create attachment point for other pharmacophores

Prodrug Design Principles and Chemical Derivatization for Enhanced Efficacy

Prodrug design is a well-established strategy to overcome pharmacokinetic challenges such as poor bioavailability, instability, or off-target toxicity. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body.

For β-lactam-containing compounds, a particularly innovative prodrug strategy targets antibiotic resistance. Some prodrugs are designed to be activated specifically by β-lactamase enzymes, the very mechanism bacteria use to defend against conventional β-lactam antibiotics. duke.edunih.govacs.org This approach hijacks the resistance mechanism, causing the prodrug to release a potent cytotoxic agent only in the presence of resistant bacteria, thereby selectively eliminating them while sparing non-resistant, beneficial bacteria. duke.edunih.gov

Principles for designing a this compound-based prodrug could involve:

β-Lactamase-Activated Release: The azetidinone ring can serve as the trigger. Upon cleavage by β-lactamase, a cascade reaction can release a tethered cytotoxic agent. The thiophene moiety could be part of the released payload or serve to modulate the prodrug's recognition by the enzyme.

Ester and Amide Linkages: To improve oral absorption, ester prodrugs of β-lactam antibiotics like ampicillin (B1664943) have been successfully developed. mdpi.com If a carboxyl group is introduced onto the thiophene ring of the scaffold, it could be converted into an ester or amide to enhance its pharmacokinetic profile.

Targeted Delivery: The scaffold could be conjugated to a larger molecule, such as an antibody or peptide, to direct the drug to a specific tissue or cell type, with the β-lactam ring acting as a cleavable linker upon reaching the target.

Role of this compound in Chemical Biology Tool Development

Beyond direct therapeutic applications, the azetidin-2-one scaffold is a valuable "synthon" or building block in synthetic and chemical biology. nih.govnih.govresearchgate.net Its strained four-membered ring facilitates ring-opening reactions, providing access to a wide variety of other molecules like amino acids and peptides. nih.govnih.gov

The this compound core can be developed into sophisticated chemical biology tools:

Activity-Based Probes: By attaching a reporter tag (like a fluorophore or biotin) to the scaffold via a linker, researchers can create probes to identify and study the activity of enzymes that interact with the β-lactam ring, such as β-lactamases or penicillin-binding proteins (PBPs).

Fragment-Based Drug Discovery: The compound itself can be used as a fragment in screening campaigns to identify new biological targets. Its binding to a protein of interest can be detected by biophysical methods, providing a starting point for the development of more potent inhibitors. duke.edu

Scaffolds for Combinatorial Libraries: The synthetic tractability of the β-lactam ring allows for the rapid creation of large libraries of related compounds. nih.gov Using the this compound core, diverse libraries can be synthesized by varying substituents at the N-1 and C-3 positions to screen for new biological activities. escholarship.org

Q & A

Q. What are the common synthetic routes for 4-(5-Methylthiophen-3-yl)azetidin-2-one and its derivatives?

The synthesis of azetidin-2-one derivatives often involves Staudinger-type [2+2] cycloadditions, ring-closing strategies, or nucleophilic substitution reactions. For example, substituted azetidin-2-ones can be synthesized via ketene-imine cycloadditions or by functionalizing preformed β-lactam rings with thiophene or aryl groups. Optimization of reaction conditions (e.g., catalysts, solvents, temperature) is critical for yield improvement, as seen in yields ranging from 52% to 92% for structurally related azetidin-2-one derivatives .

Q. Which spectroscopic techniques are most effective for characterizing azetidin-2-one derivatives?

Key techniques include:

  • NMR spectroscopy for confirming stereochemistry and substituent positions (e.g., 1^1H/13^{13}C NMR).
  • IR spectroscopy to identify carbonyl (C=O) and thiophene (C-S) functional groups.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography (using SHELX or WinGX) to resolve absolute configurations, as demonstrated in crystal structure refinements of thiazolidinone analogs .

Q. How does computational modeling assist in predicting the reactivity of azetidin-2-one compounds?

Density Functional Theory (DFT) calculations can predict electron distribution, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. For example, DFT studies on thiazolidinone-cyclopropyl hybrids have elucidated charge transfer mechanisms and stability trends, aiding in rational drug design .

Advanced Research Questions

Q. How can stereochemical challenges in azetidin-2-one synthesis be addressed?

Stereocontrol often requires chiral auxiliaries, asymmetric catalysis, or post-synthetic resolution. For instance, intermediates like (3R,4S)-configured azetidin-2-ones (e.g., Ezetimibe precursors) are resolved via chiral HPLC or enzymatic methods. X-ray crystallography is essential for confirming stereochemistry, as shown in studies of (3R,4S)-4-(4-hydroxyphenyl)azetidin-2-one derivatives .

Q. What strategies optimize reaction yields of this compound under varying conditions?

Yield optimization involves:

  • Catalyst screening : Transition metals (e.g., Pd, Cu) enhance cross-coupling reactions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
  • Temperature modulation : Lower temperatures reduce side reactions in sensitive cycloadditions. Evidence from azetidin-2-one syntheses shows yields improve from 52% to 89% with optimized catalysts and solvents .

Q. How can contradictions in biological activity data among azetidin-2-one analogs be resolved?

Discrepancies may arise from assay variability or structural nuances. Strategies include:

  • Comparative bioassays : Standardized protocols (e.g., IC50_{50} measurements) across multiple cell lines.
  • Structure-activity relationship (SAR) analysis : Correlating substituent effects (e.g., electron-withdrawing groups on thiophene) with activity trends. For example, thiazolidinone derivatives with 4-methoxyphenyl groups show enhanced cytotoxicity compared to chlorophenyl analogs .

Q. How should crystallographic data be analyzed to confirm molecular geometry and resolve ambiguities?

Use software suites like SHELXL for refinement and WinGX/ORTEP for visualization. Key steps:

  • Validate anisotropic displacement parameters.
  • Check for twinning or disorder using R-factor analysis (e.g., R < 0.07 for high-quality data).
  • Cross-validate bond lengths/angles with DFT-predicted values, as done for thiazolidinone hybrids .

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